molecular formula C14H22N2O2 B14527851 Methyl [4-(diethylamino)-3,5-dimethylphenyl]carbamate CAS No. 62600-19-5

Methyl [4-(diethylamino)-3,5-dimethylphenyl]carbamate

Cat. No.: B14527851
CAS No.: 62600-19-5
M. Wt: 250.34 g/mol
InChI Key: UYVKSMLYAOLYJQ-UHFFFAOYSA-N
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Description

Methyl [4-(diethylamino)-3,5-dimethylphenyl]carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamate group attached to a phenyl ring substituted with diethylamino and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [4-(diethylamino)-3,5-dimethylphenyl]carbamate typically involves the reaction of 4-(diethylamino)-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process may involve the use of solvents such as dichloromethane or acetone and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(diethylamino)-3,5-dimethylphenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

Methyl [4-(diethylamino)-3,5-dimethylphenyl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of carbamate-based drugs.

    Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl [4-(diethylamino)-3,5-dimethylphenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based drugs, which are known to inhibit cholinesterase enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [4-(diethylamino)-3,5-dimethylphenyl]carbamate
  • Propyl [4-(diethylamino)-3,5-dimethylphenyl]carbamate
  • Butyl [4-(diethylamino)-3,5-dimethylphenyl]carbamate

Uniqueness

Methyl [4-(diethylamino)-3,5-dimethylphenyl]carbamate is unique due to its specific methyl substitution, which can influence its reactivity and biological activity. Compared to its ethyl, propyl, and butyl analogs, the methyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and industrial applications.

Properties

CAS No.

62600-19-5

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

methyl N-[4-(diethylamino)-3,5-dimethylphenyl]carbamate

InChI

InChI=1S/C14H22N2O2/c1-6-16(7-2)13-10(3)8-12(9-11(13)4)15-14(17)18-5/h8-9H,6-7H2,1-5H3,(H,15,17)

InChI Key

UYVKSMLYAOLYJQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1C)NC(=O)OC)C

Origin of Product

United States

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